4-(2-Bromo-4,6-dimethylphenoxy)aniline
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Overview
Description
4-(2-Bromo-4,6-dimethylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a bromine atom, two methyl groups, and a phenoxy group attached to an aniline core. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4,6-dimethylphenoxy)aniline typically involves a multi-step process. One common method is the bromination of 4,6-dimethylphenol to introduce the bromine atom, followed by the reaction with aniline to form the final product. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4,6-dimethylphenoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or NBS in dichloromethane.
Coupling Reactions: Palladium catalysts and boron reagents in an organic solvent.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives and complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
4-(2-Bromo-4,6-dimethylphenoxy)aniline has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4,6-dimethylphenoxy)aniline involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler derivative with a single bromine atom attached to an aniline core.
2-Bromo-4,6-dimethylaniline: Similar structure but lacks the phenoxy group.
4-(2-Chloro-4,6-dimethylphenoxy)aniline: Chlorine atom instead of bromine.
Uniqueness
4-(2-Bromo-4,6-dimethylphenoxy)aniline is unique due to the combination of bromine, methyl groups, and phenoxy group, which confer specific reactivity and properties. This makes it valuable in specialized chemical syntheses and applications .
Properties
CAS No. |
113997-25-4 |
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Molecular Formula |
C14H14BrNO |
Molecular Weight |
292.17 g/mol |
IUPAC Name |
4-(2-bromo-4,6-dimethylphenoxy)aniline |
InChI |
InChI=1S/C14H14BrNO/c1-9-7-10(2)14(13(15)8-9)17-12-5-3-11(16)4-6-12/h3-8H,16H2,1-2H3 |
InChI Key |
MJKUPSXIVIHMNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)N)C |
Origin of Product |
United States |
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